molecular formula C12H18N2O B310289 N-(1,3-dimethylbutyl)isonicotinamide

N-(1,3-dimethylbutyl)isonicotinamide

Cat. No.: B310289
M. Wt: 206.28 g/mol
InChI Key: TYHNTVMSQYIYFX-UHFFFAOYSA-N
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Description

N-(1,3-dimethylbutyl)isonicotinamide is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-(4-methylpentan-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C12H18N2O/c1-9(2)8-10(3)14-12(15)11-4-6-13-7-5-11/h4-7,9-10H,8H2,1-3H3,(H,14,15)

InChI Key

TYHNTVMSQYIYFX-UHFFFAOYSA-N

SMILES

CC(C)CC(C)NC(=O)C1=CC=NC=C1

Canonical SMILES

CC(C)CC(C)NC(=O)C1=CC=NC=C1

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

N-(1,3-dimethylbutyl)isonicotinamide is primarily studied for its potential therapeutic effects. It is related to nicotinamide, which is known for its roles in cellular metabolism and as a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in energy production.

Antiplasmodial Activity

Recent studies have investigated the antiplasmodial activity of compounds similar to this compound. For instance, molecular docking studies have shown promising results in inhibiting Plasmodium falciparum, the parasite responsible for malaria. The compound demonstrated significant selectivity and low cytotoxicity in human cell lines, indicating its potential as a lead compound for developing new antimalarial drugs .

Neuroprotective Effects

In vitro studies suggest that derivatives of this compound may exhibit neuroprotective properties. These compounds have been shown to enhance neuronal survival under oxidative stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's .

Toxicological Studies

The toxicological profile of this compound is crucial for assessing its safety in various applications.

In Vitro Toxicity Assessments

Toxicity assessments using high-throughput screening methods have been employed to evaluate the compound's safety profile. For example, studies have utilized cell-based assays to determine cytotoxicity levels and potential endocrine-disrupting effects. Results indicate that while some derivatives show low toxicity, further investigation into their long-term effects is necessary .

Environmental Impact

Research into the environmental impact of this compound has been conducted to understand its behavior and degradation in ecosystems. Studies indicate that the compound can undergo biotransformation in aquatic environments, leading to various metabolites that may exhibit different toxicity profiles .

Case Studies

The following case studies illustrate specific applications and findings related to this compound:

Study Objective Findings
Study on Antiplasmodial ActivityEvaluate the efficacy against Plasmodium falciparumIdentified significant antiplasmodial activity with low cytotoxicity
Neuroprotective EffectsAssess neuroprotective propertiesEnhanced neuronal survival under oxidative stress conditions
Toxicity AssessmentInvestigate safety profileLow toxicity observed in high-throughput screening; further long-term studies recommended
Environmental Impact StudyAnalyze biotransformation in aquatic systemsIdentified metabolites with varying toxicity; implications for ecological risk assessment

Preparation Methods

Preparation of 1,3-Dimethylbutylamine

The amine precursor is synthesized via the Leuckart reaction , as detailed in CN104788320A :

  • Reagents : Methyl isobutyl ketone, formamide, ammonium formate.

  • Conditions :

    • Reaction at 120–170°C for 19–21 hours.

    • Hydrolysis with concentrated HCl (1:2–2:5 v/v) under reflux for 7–9 hours.

  • Purification :

    • Activated carbon treatment at 70–80°C to remove impurities.

    • Crystallization from ethyl acetate at –2°C to 2°C yields 99.1–99.5% pure 1,3-dimethylbutylamine hydrochloride.

Preparation of Isonicotinoyl Chloride

Isonicotinic acid is converted to its acid chloride using thionyl chloride (SOCl₂) , as per ChemicalBook and PMC :

  • Reagents : Isonicotinic acid, SOCl₂ (excess).

  • Conditions :

    • Reflux in methylene chloride (CH₂Cl₂) at 40°C for 3 hours.

    • Excess SOCl₂ removed via distillation.

  • Yield : >95% isonicotinoyl chloride hydrochloride.

Primary Synthesis Routes

Acid Chloride Method

Protocol (PMC , WJPR ):

  • Reaction :

    • Isonicotinoyl chloride (1.2 eq) and 1,3-dimethylbutylamine (1 eq) in anhydrous CH₂Cl₂.

    • Triethylamine (1.5 eq) added to scavenge HCl.

    • Stirred at 25°C for 3 hours, then 40°C for 1 hour.

  • Workup :

    • Filtered, washed with ice water, and crystallized from ethanol.

  • Data :

    • Yield : 86–92%.

    • Purity : 99.7% (HPLC).

Coupling Agent Method

Protocol (PMC , WJPR ):

  • Reagents : Isonicotinic acid, 1,3-dimethylbutylamine, EDC∙HCl, HOBt.

  • Conditions :

    • Solvent: CH₂Cl₂ or DMF.

    • Room temperature, 5–6 hours.

  • Workup :

    • Extracted with ethyl acetate, concentrated, and purified via column chromatography.

  • Data :

    • Yield : 78–85%.

    • Purity : 98.5% (HPLC).

Comparative Analysis of Methods

Parameter Acid Chloride Method Coupling Agent Method
Reaction Time 4–5 hours5–6 hours
Yield 86–92%78–85%
Purity (HPLC) 99.7%98.5%
Cost Efficiency High (SOCl₂ is cheap)Moderate (EDC/HOBt costly)
Safety HCl gas generationMild conditions

Optimization Strategies

Solvent Effects

  • CH₂Cl₂ : Preferred for acid chloride method due to inertness and easy removal.

  • DMF : Enhances coupling agent reactivity but complicates purification.

Temperature Control

  • Acid Chloride : Exothermic reaction requires cooling to 0°C during amine addition.

  • Coupling Agents : Room temperature sufficient for activation.

Scalability

  • Industrial Preference : Acid chloride method favored for high-volume production (e.g., CN101851194B ).

  • Lab-Scale : Coupling agents reduce hazardous waste.

Critical Challenges and Solutions

  • Impurity Formation :

    • Byproducts : Nicotinic acid (from hydrolysis) minimized using anhydrous conditions.

    • Mitigation : Activated carbon treatment post-reaction.

  • Moisture Sensitivity :

    • Rigorous drying of apparatus and solvents essential for acid chloride stability .

Q & A

Basic Research Questions

What synthetic strategies are recommended for preparing N-substituted isonicotinamide derivatives like N-(1,3-dimethylbutyl)isonicotinamide?

A common approach involves coupling isonicotinic acid derivatives with alkylamines under controlled conditions. For example, the synthesis of N-substituted hydrazinecarboxamides (e.g., 2-isonicotinoyl derivatives) utilizes aryl isocyanates and triphosgene with anilines in dichloromethane, achieving yields of 67–97% . For this compound, a similar pathway could involve reacting isonicotinoyl chloride with 1,3-dimethylbutylamine in anhydrous solvents. Optimization of reaction time, temperature, and stoichiometry is critical to minimize side reactions.

How can the purity and structural integrity of synthesized this compound be validated?

Use a combination of analytical techniques:

  • GC-MS : For volatile impurities and byproduct identification .
  • NMR and FTIR : To confirm functional groups and molecular structure (e.g., pyridine ring in isonicotinamide, alkyl chain integrity) .
  • XPS and SEM : For surface characterization if the compound is studied in composite materials .
    Reference standards and spiked samples should be used to validate methods.

Advanced Research Questions

What experimental designs are suitable for studying the environmental fate of this compound and its transformation products?

  • Adsorption Studies : Investigate interactions with microplastics (MPs) using batch experiments. Hydrophobic interactions dominate for pristine MPs, while aged MPs may exhibit reduced adsorption due to surface oxidation .
  • Degradation Pathways : Simulate ozonation/UV exposure (as with 6PPD → 6PPD-Q transformation) and analyze products via LC-HRMS.
  • Toxicity Assays : Use in vitro models (e.g., liver microsomes) to assess metabolic activation and reactive intermediates, as demonstrated for 6PPD-Q .

How can contradictions in adsorption data between laboratory and field studies be resolved?

Discrepancies often arise from environmental complexity (e.g., organic matter, pH variations). To address this:

  • Controlled Aging Experiments : Compare pristine vs. UV/ozone-aged compound analogs (e.g., 6PPD-Q) under simulated field conditions .
  • Multivariate Analysis : Use machine learning to correlate adsorption coefficients (e.g., log Kow) with environmental variables like salinity and dissolved organic carbon .

What advanced analytical methods are recommended for detecting trace levels of this compound in biological matrices?

  • MSPD-GC-MS : Matrix Sample Phase Dispersion combined with GC-MS offers sensitivity for complex matrices (e.g., mussel tissues), validated for p-phenylenediamine analogs at ng/L levels .
  • Direct Mass Spectrometry : High-resolution platforms (e.g., Q-TOF) enable untargeted screening of metabolites, as applied to 6PPD-Q in environmental samples .

How can the biological activity of this compound be mechanistically explored?

  • Target Identification : Use nicotinamide pathway assays (e.g., NAD+/NADH modulation) based on structural similarity to bioactive isonicotinamide derivatives .
  • Molecular Dynamics : Model interactions with putative targets (e.g., enzymes or receptors) using docking simulations guided by X-ray crystallography data of related compounds.

Methodological Challenges

How to address low recovery rates in extraction protocols for hydrophobic derivatives like this compound?

  • Optimized SLE (Supported Liquid Extraction) : Use non-polar solvents (e.g., hexane:ethyl acetate) and pH adjustment to enhance partitioning .
  • Surfactant-Assisted Extraction : Improve solubility in aqueous matrices using β-cyclodextrins or Tween-80 .

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